

Application Notes and Protocols: Big Endothelin-3 (22-41) Amide Immunoassay

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Compound of Interest

Compound Name: *Big Endothelin-3 (22-41) amide (human)*

Cat. No.: *B12394062*

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Introduction

Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in vascular homeostasis.[1][2] There are three isoforms: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3).[1][2][3] These are derived from larger precursor proteins called Big Endothelins (Big ETs).[1][2][3] The processing of Big ET-3 to the biologically active ET-3 is a critical step in the regulation of various physiological processes. The fragment Big Endothelin-3 (22-41) amide is a C-terminal fragment of this precursor. Immunoassays for this fragment can be valuable tools for studying the processing of Big Endothelin-3 and may serve as a biomarker in various physiological and pathological states.

This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of Big Endothelin-3 (22-41) amide in biological samples such as serum, plasma, and cell culture supernatants.

Assay Principle

This assay is a competitive immunoassay. The target antigen in the sample competes with a fixed amount of biotinylated Big Endothelin-3 (22-41) amide for a limited number of binding sites on a specific polyclonal antibody. The antibody is captured by a secondary antibody coated on the microplate wells. After incubation, unbound components are washed away.

Streptavidin-Horseradish Peroxidase (HRP) is then added, which binds to the captured biotinylated antigen. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of Big Endothelin-3 (22-41) amide in the sample.

Data Presentation

Table 1: Representative Assay Characteristics

Parameter	Value
Assay Type	Competitive ELISA
Standard Range	0.78 - 50 pg/mL
Sensitivity (LOD)	0.36 pg/mL
Sample Type	Serum, EDTA-plasma, Cell Culture Supernatant
Sample Volume	100 µL
Incubation Time	Overnight (4°C) + 1 hour (Room Temp)
Wavelength	450 nm

Note: The data presented above is representative and based on typical performance of similar endothelin ELISAs.^{[1][2]} Actual results may vary.

Table 2: Cross-Reactivity Profile

Compound	Cross-Reactivity (%)
Big Endothelin-3 (Human, 22-41 Amide)	100
Big Endothelin-3 (Human, 1-41 Amide)	35
Big Endothelin-1 (Human, 1-38)	0
Big Endothelin-2 (Human, 1-37)	0
Endothelin-1 (Human)	0
Endothelin-2 (Human)	0
Endothelin-3 (Human)	0

Note: This data is based on a representative antiserum for Big Endothelin-3.^[4] Specificity may vary between different antibody lots.

Experimental Protocols

A. Reagent Preparation

- Wash Buffer: Prepare a 1X Wash Buffer by diluting a 20X concentrate with deionized water.
- Assay Buffer: Prepare the Assay Buffer as per the kit instructions. This buffer is typically used for reconstituting standards and tracers, and for diluting samples.
- Standard Curve Preparation:
 - Reconstitute the lyophilized Big Endothelin-3 (22-41) amide standard to create a stock solution.
 - Perform serial dilutions of the stock solution with Assay Buffer to create standards with concentrations ranging from 50 pg/mL down to 0.78 pg/mL.
 - Use Assay Buffer as the zero standard (0 pg/mL).
- Biotinylated Tracer Preparation: Reconstitute the lyophilized biotinylated Big Endothelin-3 (22-41) amide with Assay Buffer.
- Streptavidin-HRP Preparation: Dilute the Streptavidin-HRP concentrate with Assay Buffer to the working concentration.
- Substrate and Stop Solution: Ensure TMB Substrate and Stop Solution (e.g., 2 N HCl) are at room temperature before use.

B. Sample Preparation

- Serum: Collect blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 3000 rpm for 10 minutes and collect the serum.
- Plasma: Collect blood into tubes containing EDTA. Centrifuge at 3000 rpm for 10 minutes and collect the plasma.

- Cell Culture Supernatant: Centrifuge cell culture media at 3000 rpm for 10 minutes to remove any cellular debris.
- Extraction: For low concentrations of endothelins in blood samples, an extraction and concentration step using a Sep-Pak C18 column may be necessary.^[2]

C. Immunoassay Protocol

- Plate Preparation: Allow the antibody-coated 96-well plate to reach room temperature.
- Standard and Sample Addition: Add 100 µL of each standard, blank, and sample into the appropriate wells.
- Competitive Reaction: Add 50 µL of the prepared Biotinylated Tracer to each well. Then add 50 µL of the specific antiserum to each well. Seal the plate and incubate overnight at 4°C.
- Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.
- Streptavidin-HRP Addition: Add 100 µL of the diluted Streptavidin-HRP solution to each well. Seal the plate and incubate for 30 minutes at room temperature.
- Washing: Repeat the wash step as described in step 4.
- Substrate Incubation: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.
- Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
- Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

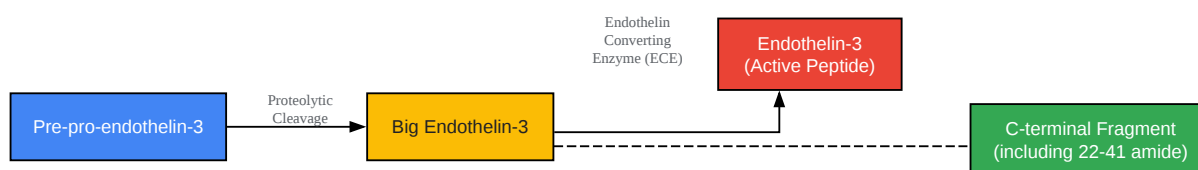
D. Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A semi-log plot is recommended.
- Determine the concentration of Big Endothelin-3 (22-41) amide in the samples by interpolating their mean absorbance values from the standard curve.

Mandatory Visualizations

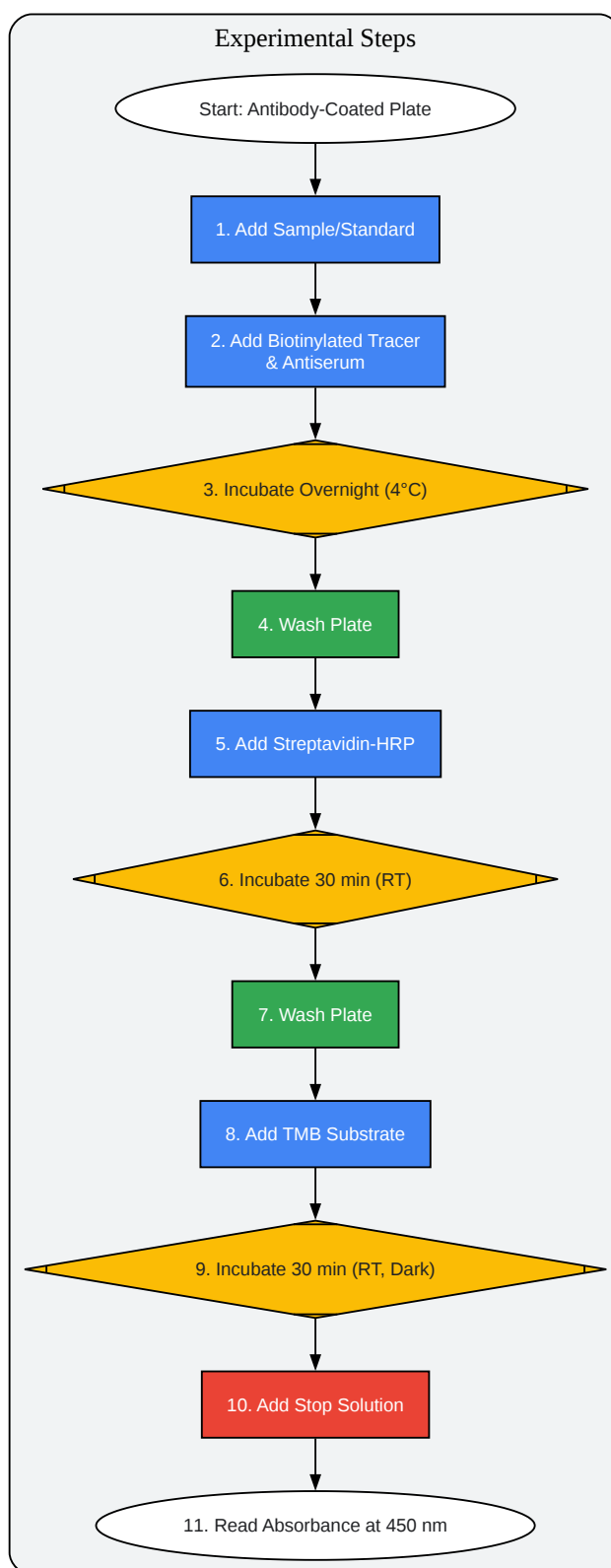
Endothelin-3 Synthesis and Processing Pathway



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Caption: Biosynthesis pathway of Endothelin-3 from its precursor, highlighting the generation of the C-terminal fragment.

Competitive ELISA Workflow



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Caption: Step-by-step workflow for the Big Endothelin-3 (22-41) amide competitive ELISA.

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